molecular formula C7H5ClF3NO B8542646 2-Amino-4-chloro-3-trifluoromethylphenol

2-Amino-4-chloro-3-trifluoromethylphenol

Cat. No.: B8542646
M. Wt: 211.57 g/mol
InChI Key: XGCPNLMXJFXDBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-4-chloro-3-trifluoromethylphenol is a halogenated aromatic compound featuring a phenol backbone substituted with amino (NH₂), chloro (Cl), and trifluoromethyl (CF₃) groups at positions 2, 4, and 3, respectively. This unique substitution pattern confers distinct physicochemical properties, making it a candidate for applications in pharmaceuticals, agrochemicals, and material science.

Properties

Molecular Formula

C7H5ClF3NO

Molecular Weight

211.57 g/mol

IUPAC Name

2-amino-4-chloro-3-(trifluoromethyl)phenol

InChI

InChI=1S/C7H5ClF3NO/c8-3-1-2-4(13)6(12)5(3)7(9,10)11/h1-2,13H,12H2

InChI Key

XGCPNLMXJFXDBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1O)N)C(F)(F)F)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-Amino-4-chloro-3-trifluoromethylphenol with structurally related compounds identified in the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Group Key Applications/Notes
This compound (Target) C₇H₅ClF₃NO 211.45 2-NH₂, 4-Cl, 3-CF₃ Phenol (OH) Potential intermediate in drug synthesis
4-Amino-2-chlorobenzotrifluoride C₇H₅ClF₃N 195.45 4-NH₂, 2-Cl, 3-CF₃ Aniline (NH₂) Agrochemical/pharmaceutical intermediates
4-Chloro-2-trifluoroacetoaniline hydrochloride hydrate C₈H₇Cl₂F₃NO₂ 286.05 2-NH₂, 5-Cl, 2,2,2-trifluoroacetyl Acetophenone (C=O) Intermediate for Efavirenz (antiretroviral drug)
4-Chloro-2-{[(3-chloro-4-fluorophenyl)amino]methyl}phenol C₁₃H₁₀Cl₂FNO 286.13 4-Cl, 2-(aminomethyl-phenyl) Phenol (OH) Specialty chemical (limited data on uses)

Key Observations:

Functional Group Variations: The target compound’s phenol group (OH) contrasts with the aniline (NH₂) group in 4-Amino-2-chlorobenzotrifluoride , altering acidity and solubility. Phenols are generally more acidic than anilines due to resonance stabilization of the conjugate base. The acetophenone derivative in introduces a ketone group, enhancing reactivity in nucleophilic additions.

Positional Isomerism: The target and 4-Amino-2-chlorobenzotrifluoride are positional isomers, with swapped NH₂ and Cl groups (positions 2 vs. 4).

Molecular Weight and Complexity: The target compound’s higher molecular weight (211.45 g/mol) compared to 4-Amino-2-chlorobenzotrifluoride (195.45 g/mol) reflects the additional hydroxyl group. The compound in has a larger, more complex structure due to the aminomethyl-phenyl substituent, likely reducing solubility but increasing lipophilicity.

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